![molecular formula C13H20O4 B14471992 4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one) CAS No. 65500-72-3](/img/structure/B14471992.png)
4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one) is an organic compound characterized by its unique structure, which includes a propane-1,3-diylbis(oxy) linkage and pent-3-en-2-one groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one) typically involves the reaction of 1,3-dibromopropane with 4-hydroxybenzaldehyde under basic conditions. The reaction is carried out in acetonitrile with potassium carbonate as a base, followed by the addition of 1,3-dibromopropane. The mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 4,4’-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one).
Chemical Reactions Analysis
Types of Reactions
4,4’-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
4,4’-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one) involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in various chemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-[Propane-1,3-diylbis(oxy)]bis(benzene-1,3-diamine): This compound has a similar propane-1,3-diylbis(oxy) linkage but with benzene-1,3-diamine groups.
4,4’-[Propane-1,3-diylbis(oxy)]bis(5-methoxy-2-nitrobenzoic acid): This compound features methoxy and nitro groups attached to the benzene rings.
Uniqueness
4,4’-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one) is unique due to its pent-3-en-2-one groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
65500-72-3 |
|---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
4-[3-(4-oxopent-2-en-2-yloxy)propoxy]pent-3-en-2-one |
InChI |
InChI=1S/C13H20O4/c1-10(14)8-12(3)16-6-5-7-17-13(4)9-11(2)15/h8-9H,5-7H2,1-4H3 |
InChI Key |
FSHPWSPPVKPEJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)OCCCOC(=CC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide](/img/structure/B14471911.png)
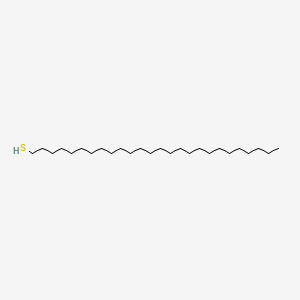

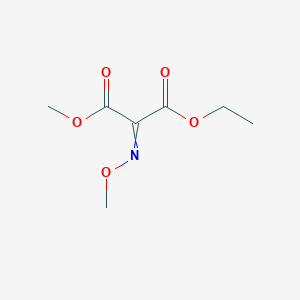
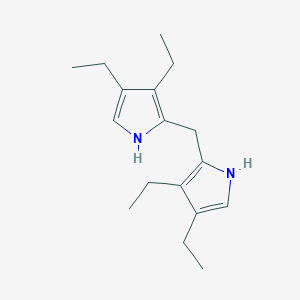
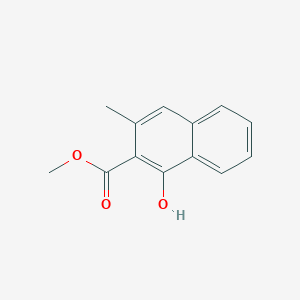
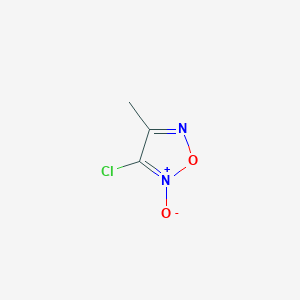

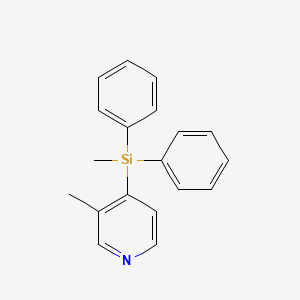
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471973.png)

![2-[2-Hydroxyethyl(methyl)amino]ethanol;4-hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14471990.png)
![2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14472000.png)
![Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]-](/img/structure/B14472007.png)
